molecular formula C7H5ClF2O B1457727 6-Chloro-2,3-difluoroanisole CAS No. 1373921-04-0

6-Chloro-2,3-difluoroanisole

Cat. No. B1457727
M. Wt: 178.56 g/mol
InChI Key: ZLXLBDWCQIFFMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-difluoroanisole is 1S/C7H5ClF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-2,3-difluoroanisole is a liquid at ambient temperature . It has a molecular weight of 178.57 . The IUPAC name for this compound is 1-chloro-3,4-difluoro-2-methoxybenzene . The InChI code for 6-Chloro-2,3-difluoroanisole is 1S/C7H5ClF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 .

Scientific Research Applications

Molecular Structure and Chemical Reactivity

Fluorinated anisoles, including compounds similar to 6-Chloro-2,3-difluoroanisole, have been studied for their unique molecular structures and conformational properties. The presence of fluorine atoms significantly affects the compound's geometric structure, as observed in studies involving gas electron diffraction and quantum chemical calculations. For example, research on difluoroanisoles has shown changes in conformation from planar in anisole to perpendicular in fluorinated derivatives, rationalized by orbital interactions and steric repulsion (Zarembo et al., 2006). These findings highlight the potential of fluorinated anisoles, including 6-Chloro-2,3-difluoroanisole, in probing molecular structures and understanding the effects of halogenation on chemical reactivity.

Environmental Impact and Novel Fluorinated Compounds

The environmental behaviors and potential adverse effects of fluorinated compounds have been a topic of increasing concern. Studies on novel polyfluorinated ether sulfonates as alternatives to traditional perfluorinated compounds have identified them in various environmental samples, indicating their persistence and distribution (Ruan et al., 2015). Research into these compounds, including those structurally related to 6-Chloro-2,3-difluoroanisole, is crucial for assessing their environmental impact and exploring safer alternatives for industrial and consumer applications.

Potential Applications in Material Science and Pharmaceutical Research

Fluorinated anisoles, due to their distinct conformational preferences and physicochemical properties, are of interest in material science and pharmaceutical research. The introduction of fluorine atoms can alter a compound's lipophilicity, permeability, and metabolic stability, making fluorinated anisoles, like 6-Chloro-2,3-difluoroanisole, valuable in designing new materials and drug molecules with optimized properties (Xing et al., 2015).

Safety And Hazards

The safety and hazard information for 6-Chloro-2,3-difluoroanisole is not available in the search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

1-chloro-3,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXLBDWCQIFFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271368
Record name Benzene, 1-chloro-3,4-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluoroanisole

CAS RN

1373921-04-0
Record name Benzene, 1-chloro-3,4-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3,4-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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